2-(4-Ethylsulfonylphenyl)propanoic acid
Description
2-(4-Ethylsulfonylphenyl)propanoic acid is a substituted propanoic acid derivative featuring an ethylsulfonyl group (-SO₂C₂H₅) at the para position of the phenyl ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s acidity, solubility, and reactivity. The propanoic acid backbone allows for hydrogen bonding and ionic interactions, making it relevant in drug design for anti-inflammatory or enzyme-inhibitory applications .
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(4-ethylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-3-16(14,15)10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChI Key |
GZRIEMULZDAUME-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylsulfonylphenyl)propanoic acid typically involves the sulfonation of 4-ethylphenylpropanoic acid. One common method is the reaction of 4-ethylphenylpropanoic acid with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylsulfonylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Ethylsulfonylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethylsulfonylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Ethylsulfonyl vs. Ethylsulfinyl Groups
- 3-Ethylsulfinyl-2-(4-iodophenyl)propanoic Acid (): Replacing the sulfonyl (-SO₂-) group with sulfinyl (-SO-) reduces the electron-withdrawing effect, lowering the acidity of the propanoic acid (higher pKa).
Ethylsulfonyl vs. Methyl/Hydroxyethyl Groups
- tert-Butyl 2-methyl-2-(4-methylphenyl)propanoic Acid (): The methyl substituent on the phenyl ring and the branched tert-butyl group increase hydrophobicity, reducing aqueous solubility compared to the ethylsulfonyl derivative. The lack of a strong electron-withdrawing group results in weaker acidity .
- 2-(4-(2-Hydroxyethyl)phenyl)-2-Methylpropanoic Acid (): The hydroxyethyl (-CH₂CH₂OH) group introduces hydrogen-bonding capacity, improving solubility in polar solvents. However, the methyl branch at the α-carbon may sterically hinder interactions with enzymatic active sites .
Ethylsulfonyl vs. Amino/Fluoro Groups
- (R)-2-Amino-3-(4-ethylphenyl)propanoic Acid (): The amino (-NH₂) group creates a zwitterionic structure at physiological pH, contrasting with the anionic propanoic acid. This alters pharmacokinetic properties, such as membrane permeability and metabolic pathways .
- Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (): The fluorine atom’s electronegativity enhances the phenyl ring’s electron-deficient character, while the ester group (-COOEt) increases lipophilicity and proteolytic stability compared to the free acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
